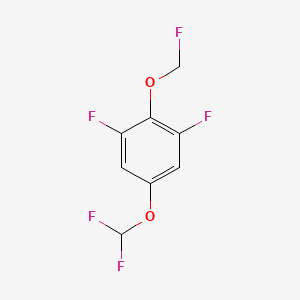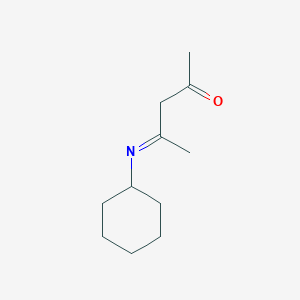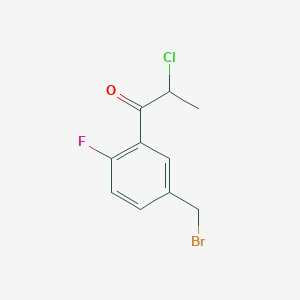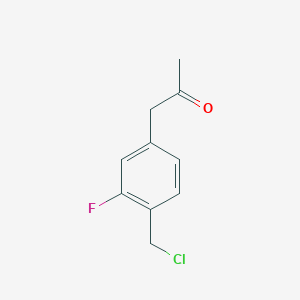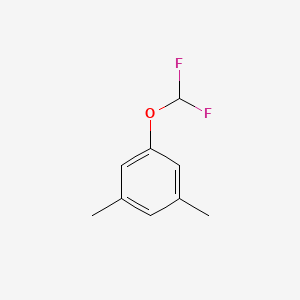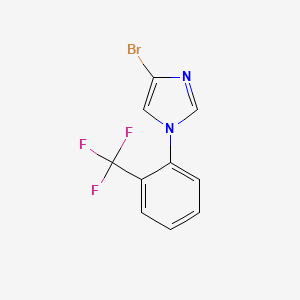
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.
Introduction of the bromomethyl group: This step involves the bromination of the aromatic ring, often using N-bromosuccinimide (NBS) as the brominating agent.
Formation of the chloropropanone group: This can be done by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.
Addition reactions: The carbonyl group in the chloropropanone moiety can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a carbonyl group, which can significantly alter its reactivity and biological activity.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)7-3-2-4-9(8(7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
ARGKANAECUGSSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


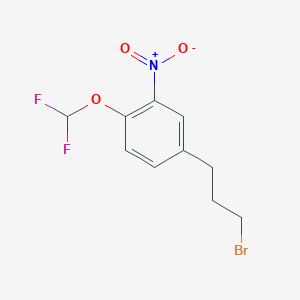
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

